Cas no 173167-32-3 ((5-nitro-1H-1,2,4-triazol-3-yl)acetic acid)

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is a nitro-substituted triazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, including the electron-withdrawing nitro group and the reactive acetic acid side chain, enhance its utility in heterocyclic chemistry, particularly in the development of energetic materials and bioactive compounds. The compound exhibits favorable stability and reactivity, allowing for selective modifications under controlled conditions. Its compatibility with various coupling and derivatization reactions makes it valuable for constructing complex molecular frameworks. Researchers appreciate its well-defined chemical properties, which facilitate reproducible results in synthetic applications.
(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid structure
173167-32-3 structure
商品名:(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
CAS番号:173167-32-3
MF:C4H4N4O4
メガワット:172.09896
MDL:MFCD03990548
CID:1085534
PubChem ID:135430111

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
    • (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid(SALTDATA: H2O)
    • 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetic acid
    • (5-nitro-1H-[1,2,4]triazol-3-yl)-acetic acid
    • (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
    • 008151
    • AC1LR0J5
    • AG-E-22664
    • CTK4D4529
    • SBB002749
    • SureCN874320
    • ZERO
    • CHEMBRDG-BB 5529135
    • TIMTEC-BB SBB002749
    • SCHEMBL874320
    • AKOS006281896
    • Z1198163697
    • DTXSID80362835
    • SCHEMBL26071465
    • EN300-7815370
    • CS-0375665
    • 1H-1,2,4-Triazole-3-acetic acid, 5-nitro-
    • G37473
    • MFCD03990548
    • 173167-32-3
    • MDL: MFCD03990548
    • インチ: InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7)
    • InChIKey: PCLPZHBFAXIPQV-UHFFFAOYSA-N
    • ほほえんだ: C(C1=NC(=NN1)[N+](=O)[O-])C(=O)O

計算された属性

  • せいみつぶんしりょう: 172.02300
  • どういたいしつりょう: 172.023
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

  • 密度みつど: 1.84
  • ふってん: 595.7°C at 760 mmHg
  • フラッシュポイント: 314.1°C
  • 屈折率: 1.66
  • PSA: 124.69000
  • LogP: -0.13680

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7815370-0.25g
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
173167-32-3 95.0%
0.25g
$55.0 2025-02-20
Enamine
EN300-7815370-2.5g
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
173167-32-3 95.0%
2.5g
$306.0 2025-02-20
abcr
AB553069-5g
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid; .
173167-32-3
5g
€1189.00 2025-03-19
Enamine
EN300-7815370-5.0g
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
173167-32-3 95.0%
5.0g
$452.0 2025-02-20
Enamine
EN300-7815370-10.0g
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
173167-32-3 95.0%
10.0g
$671.0 2025-02-20
Enamine
EN300-7815370-1.0g
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
173167-32-3 95.0%
1.0g
$156.0 2025-02-20
Enamine
EN300-7815370-0.1g
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
173167-32-3 95.0%
0.1g
$39.0 2025-02-20
Enamine
EN300-7815370-0.5g
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
173167-32-3 95.0%
0.5g
$100.0 2025-02-20
abcr
AB553069-10g
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid; .
173167-32-3
10g
€1732.00 2023-09-01
Aaron
AR001ZDD-10g
1H-1,2,4-Triazole-3-acetic acid, 5-nitro-
173167-32-3 93%
10g
$1625.00 2023-12-15

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid 関連文献

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acidに関する追加情報

Introduction to (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS No. 173167-32-3)

(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS No. 173167-32-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as NITROTRIAZOLYLACETIC ACID, is characterized by its unique structural features and chemical properties, making it a valuable building block in the synthesis of various bioactive molecules.

The molecular formula of (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is C5H4N4O4, and it has a molecular weight of approximately 180.10 g/mol. The compound consists of a nitro-substituted 1,2,4-triazole ring attached to an acetic acid moiety. This structure confers the compound with several important chemical properties, including high reactivity and stability under various reaction conditions.

In recent years, (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid has gained considerable attention due to its potential in the development of novel therapeutics. One of the key areas of research has been its use as an intermediate in the synthesis of antifungal and antibacterial agents. Studies have shown that derivatives of this compound exhibit potent antimicrobial activity against a wide range of pathogens, making it a promising candidate for the development of new antibiotics and antifungal drugs.

Beyond its antimicrobial properties, (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid has also been explored for its potential in cancer research. Recent studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with key cellular processes such as DNA replication and protein synthesis. This makes it a valuable tool in the search for new anticancer agents.

The synthesis of (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid can be achieved through several well-established methods. One common approach involves the reaction of 5-nitro-1H-1,2,4-triazole with chloroacetic acid or bromoacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically yields high purity products with good yields.

The physical properties of (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid are also noteworthy. It is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it easy to handle and incorporate into various chemical reactions and formulations.

In terms of safety and handling, while (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks.

The future prospects for (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid are promising. Ongoing research continues to uncover new applications and derivatives that could have significant impacts on human health and disease treatment. As our understanding of this compound deepens, it is likely that we will see more innovative uses in both academic research and industrial settings.

In conclusion, (5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS No. 173167-32-3) is a multifunctional compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an essential component in the development of new drugs and therapeutic agents. As research in this area continues to advance, the potential benefits of this compound are expected to grow exponentially.

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Amadis Chemical Company Limited
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